molecular formula C7H17ClOSi B578958 (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane CAS No. 18244-08-1

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Cat. No.: B578958
CAS No.: 18244-08-1
M. Wt: 180.747
InChI Key: ILFZYFOFQNBVIS-UHFFFAOYSA-N
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Description

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a versatile organosilicon compound with the molecular formula C7H17ClOSi. It is commonly used in organic synthesis and material science due to its unique chemical properties. This compound features a silicon atom bonded to two methyl groups, a methoxy group, and a 3-chloro-2-methylpropyl group, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Target of Action

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is an organosilicon compound . The primary targets of this compound are organic materials, particularly polymers . It interacts with these materials to modify their properties and improve their performance .

Mode of Action

This compound acts as a grafting agent . It forms covalent bonds with the polymer chains, thereby modifying the polymer’s surface properties . This interaction results in improved adhesion and durability of the polymer .

Biochemical Pathways

It is known that the compound can alter the physical and chemical properties of polymers . This can have downstream effects on the performance of the polymer in various applications.

Pharmacokinetics

It is known that the compound has a boiling point of 182°c and a density of 095 g/cm3 . These properties can influence its behavior in the environment and its interactions with other substances.

Result of Action

The primary result of the action of this compound is the modification of polymers . By acting as a grafting agent, it can improve the adhesion, durability, and chemical resistance of polymers . This can enhance the performance of the polymer in various applications, such as in coatings .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound reacts slowly with moisture/water . Therefore, the presence of water can affect its reactivity and the effectiveness of its action. Additionally, the compound should be kept away from sources of ignition, as it has a flash point of 52°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane typically involves the reaction of 3-chloro-2-methylpropyl chloride with methoxydimethylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the methoxy group can be hydrolyzed to form silanols.

    Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as (3-amino-2-methylpropyl)(methoxy)dimethylsilane or (3-mercapto-2-methylpropyl)(methoxy)dimethylsilane can be formed.

    Hydrolysis Products: Silanols and siloxanes.

    Oxidation Products: Silanols and siloxanes.

Scientific Research Applications

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is widely used in scientific research due to its reactivity and versatility:

    Chemistry: It serves as a building block in the synthesis of more complex organosilicon compounds.

    Biology: It is used in the modification of biomolecules for enhanced stability and functionality.

    Medicine: The compound is explored for drug delivery systems and as a precursor for bioactive silanes.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methylpropyl)dimethylchlorosilane
  • (3-Chloro-2-methylpropyl)dimethylethoxysilane
  • (3-Chloro-2-methylpropyl)trimethoxysilane

Uniqueness

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is unique due to the presence of both a methoxy group and a 3-chloro-2-methylpropyl group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various organosilicon compounds.

Biological Activity

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is an organosilicon compound with potential applications in various fields, including materials science and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications. This article reviews the available literature on the biological effects of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure

The chemical formula for this compound can be represented as follows:

C5H13ClOSi\text{C}_5\text{H}_{13}\text{ClOSi}

The structure consists of a chlorinated alkyl chain attached to a dimethylsilane group, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

Research into the biological activity of this compound suggests several potential mechanisms:

  • Cell Membrane Interaction : The silane group can interact with lipid membranes, potentially altering membrane fluidity and permeability.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, suggesting that this compound may also exhibit inhibitory effects on specific biological pathways.
  • Reactive Oxygen Species (ROS) Generation : Some organosilicon compounds are known to induce oxidative stress, which can lead to cellular damage.

Toxicity Profile

The toxicity of this compound has not been extensively documented; however, related chlorinated compounds often exhibit cytotoxic effects. Studies indicate that exposure to chlorinated organics can lead to:

  • Cytotoxicity : Induction of apoptosis in various cell lines.
  • Genotoxicity : Potential DNA damage as observed in assays using mammalian cells.

A summary of toxicity data is presented in Table 1.

Endpoint Observation Reference
CytotoxicityInduces apoptosis
GenotoxicityDNA damage in mammalian cells
Environmental ImpactPotential bioaccumulation

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Study on Silane Compounds : A study demonstrated that silane compounds could disrupt cellular signaling pathways by modifying membrane properties, leading to altered cell proliferation rates .
  • Chlorinated Compounds and Cytotoxicity : Research on chlorinated organics revealed significant cytotoxic effects across multiple cell lines, indicating a need for careful evaluation of similar compounds .
  • Environmental Studies : Investigations into the environmental impact of silanes have shown that they can persist in ecosystems and affect microbial communities, raising concerns about their long-term ecological effects .

Properties

IUPAC Name

(3-chloro-2-methylpropyl)-methoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClOSi/c1-7(5-8)6-10(3,4)9-2/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFZYFOFQNBVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[Si](C)(C)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697736
Record name (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18244-08-1
Record name (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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